6-Phenylspiro[3.3]heptane-2-carboxylic acid
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Description
6-Phenylspiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-Phenylspiro[3.3]heptane-2-carboxylic acid involves the synthesis of the spirocyclic core followed by the introduction of the carboxylic acid functional group.
Starting Materials
Benzaldehyde, Cyclohexanone, Methanol, Sodium hydroxide, Bromine, Sodium borohydride, Chloroacetic acid, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Sodium sulfate, Ethyl acetate, Diethyl ether, Wate
Reaction
1. Synthesis of 1-phenyl-2-cyclohexen-1-ol by the Robinson annulation reaction of benzaldehyde and cyclohexanone in methanol with sodium hydroxide as a catalyst., 2. Bromination of 1-phenyl-2-cyclohexen-1-ol with bromine in the presence of sodium bicarbonate to obtain 1-bromo-1-phenyl-2-cyclohexene., 3. Reduction of 1-bromo-1-phenyl-2-cyclohexene with sodium borohydride in diethyl ether to obtain 1-phenyl-2-cyclohexene., 4. Synthesis of 6-phenylspiro[3.3]heptane-2-carboxylic acid by the reaction of 1-phenyl-2-cyclohexene with chloroacetic acid in the presence of hydrochloric acid and sodium chloride., 5. Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from ethyl acetate.
properties
IUPAC Name |
6-phenylspiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13(16)12-8-14(9-12)6-11(7-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIDPJUNZSWADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylspiro[3.3]heptane-2-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.